(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide
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Overview
Description
(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide is a chemical compound with a unique structure that combines a chloro-fluorophenyl group with an ethylsulfonylethyl cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with ethylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with cyanogen bromide to introduce the cyanamide group. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction conditions, such as temperature, pressure, and reaction time. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenyl isocyanate
- 3-Chloro-4-fluorophenyl isothiocyanate
- 3-Chloro-4-fluorophenylpiperazine
Uniqueness
(3-Chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide is unique due to the presence of both the ethylsulfonylethyl and cyanamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(2-ethylsulfonylethyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O2S/c1-2-18(16,17)6-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXLBOQLPXWJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN(C#N)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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